2,3,4,6-Tetra-O-acetyl-beta-D-glucose
Overview
Description
2,3,4,6-Tetra-O-acetyl-beta-D-glucose is a carbohydrate derivative that is used in the synthesis of disaccharides and D-glucose6-phosphate . It is also known as 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose .
Synthesis Analysis
The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has been described in detail in a protocol . The process involves the reaction of 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose with propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is represented by the empirical formula C14H20O10 . The molecule has a molecular weight of 348.30 . The SMILES string representation of the molecule isCC(=O)O[C@@H]1OC@HC@@H=O)C@H=O)[C@H]1OC(C)=O
. Chemical Reactions Analysis
The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl alpha-D-glucopyranosides, have been studied . The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .Physical And Chemical Properties Analysis
2,3,4,6-Tetra-O-acetyl-beta-D-glucose is a solid substance . It has a melting point of 126-128 °C (lit.) . The optical activity of the compound is [α]20/D +11°, c = 6 in chloroform .Scientific Research Applications
Application 1: Synthesis of Glycosides
- Summary of Application: 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is used in the synthesis of glycosides, which are molecules that play many important roles in living organisms. For example, phenolic glycosides found in plants have been associated with a variety of biological activities .
- Methods of Application: The fusion of glucose pentaacetate and 4-hydroxyacetophenone in the presence of ZnCl2 or AlCl3 results in the product deacetylated at the anomeric position, i.e., 2,3,4,6-tetra-O-acetyl-α-D-glucose .
- Results or Outcomes: The study demonstrated the anomeric effect during deacetylation and dealkylation in both experimental and computational results .
Application 2: Synthesis of Propargyl Glucopyranoside
- Summary of Application: Propargyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is used in organic synthesis, particularly in carbohydrate chemistry. It is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .
- Methods of Application: The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is carried out from 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
- Results or Outcomes: The protocol provides a detailed method for the synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside .
Application 3: Synthesis of Acylated Phenolic Glycosides
- Summary of Application: 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is used in the synthesis of acylated phenolic glycosides, which are found in many plants and have various medicinal uses .
- Methods of Application: The fusion of glucose pentaacetate and 4-hydroxyacetophenone in the presence of ZnCl2 or AlCl3 results in the product deacetylated at the anomeric position, i.e., 2,3,4,6-tetra-O-acetyl-α-D-glucose .
- Results or Outcomes: The study demonstrated the anomeric effect during deacetylation and dealkylation in both experimental and computational results .
Application 4: Synthesis of Quinoline-based Glycoconjugates
- Summary of Application: Propargyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
- Methods of Application: The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is carried out from 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
- Results or Outcomes: The protocol provides a detailed method for the synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside .
Application 5: Synthesis of Acylated Phenolic Glycosides
- Summary of Application: 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is used in the synthesis of acylated phenolic glycosides, which are found in many plants and have various medicinal uses .
- Methods of Application: The fusion of glucose pentaacetate and 4-hydroxyacetophenone in the presence of ZnCl2 or AlCl3 results in the product deacetylated at the anomeric position, i.e., 2,3,4,6-tetra-O-acetyl-α-D-glucose .
- Results or Outcomes: The study demonstrated the anomeric effect during deacetylation and dealkylation in both experimental and computational results .
Application 6: Intermediate in Synthesis of β-glucosides
- Summary of Application: Acetobromo-α-D-glucose acts as an intermediate in the preparation of beta-glucosides . It is also used as a possible poly (ethylene terephthalate) surface modification reagent to enhance its blood compatibility .
- Methods of Application: The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is carried out from 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose .
- Results or Outcomes: The protocol provides a detailed method for the synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside .
Application 7: Synthesis of Quinoline-based Glycoconjugates
- Summary of Application: Propargyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
- Methods of Application: The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is carried out from 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
- Results or Outcomes: The protocol provides a detailed method for the synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside .
Application 8: Synthesis of Acylated Phenolic Glycosides
- Summary of Application: 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is used in the synthesis of acylated phenolic glycosides, which are found in many plants and have various medicinal uses .
- Methods of Application: The fusion of glucose pentaacetate and 4-hydroxyacetophenone in the presence of ZnCl2 or AlCl3 results in the product deacetylated at the anomeric position, i.e., 2,3,4,6-tetra-O-acetyl-α-D-glucose .
- Results or Outcomes: The study demonstrated the anomeric effect during deacetylation and dealkylation in both experimental and computational results .
Application 9: Intermediate in Synthesis of β-glucosides
- Summary of Application: Acetobromo-α-D-glucose acts as an intermediate in the preparation of beta-glucosides. It is also used as a possible poly (ethylene terephthalate) surface modification reagent to enhance its blood compatibility .
- Methods of Application: The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is carried out from 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose .
- Results or Outcomes: The protocol provides a detailed method for the synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside .
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279388 | |
Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-beta-D-glucose | |
CAS RN |
3947-62-4 | |
Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3947-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Glucopyranose, 2,3,4,6-tetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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